4-(2-Amino-6-methyl-pyrimidin-4-ylamino)-benzoic acid
Overview
Description
4-(2-Amino-6-methyl-pyrimidin-4-ylamino)-benzoic acid is a complex organic compound that features both a pyrimidine and a benzoic acid moiety
Preparation Methods
The synthesis of 4-(2-Amino-6-methyl-pyrimidin-4-ylamino)-benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the initial formation of the pyrimidine ring, followed by the introduction of the amino group and subsequent coupling with a benzoic acid derivative. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
4-(2-Amino-6-methyl-pyrimidin-4-ylamino)-benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Condensation: This compound can participate in condensation reactions to form larger, more complex molecules.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-(2-Amino-6-methyl-pyrimidin-4-ylamino)-benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Amino-6-methyl-pyrimidin-4-ylamino)-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
4-(2-Amino-6-methyl-pyrimidin-4-ylamino)-benzoic acid can be compared with similar compounds such as:
2-Amino-4,6-dimethyl-pyrimidin-1-ium chloride: This compound shares a similar pyrimidine structure but differs in its functional groups and overall reactivity.
4-(2-Amino-6-methyl-pyrimidin-4-ylamino)-benzonitrile: This compound has a nitrile group instead of a carboxylic acid group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications.
Biological Activity
4-(2-Amino-6-methyl-pyrimidin-4-ylamino)-benzoic acid, also known as a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure combining a benzoic acid moiety with a pyrimidine derivative, which is believed to enhance its interaction with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C12H12N4O2, with a molecular weight of approximately 244.26 g/mol. Its structure includes:
- A benzene ring connected to an amino group .
- A pyrimidine ring , which contributes to its biological activity.
This structural configuration is crucial for its interaction with various biomolecules, making it a candidate for pharmacological studies.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
1. Anticancer Activity
- The compound has been studied for its potential as an anti-cancer agent. It shows promise in inhibiting specific enzymes involved in cancer progression, particularly in various human cancer cell lines.
- In vitro studies have demonstrated that it can inhibit the proliferation of cancer cells, with IC50 values comparable to standard chemotherapeutics like doxorubicin and 5-fluorouracil .
2. Enzyme Inhibition
- The compound acts as an enzyme inhibitor, potentially affecting pathways critical for tumor growth and survival. It has shown interactions with enzymes such as dihydrofolate reductase (DHFR), which is vital for DNA synthesis in rapidly dividing cells .
3. Antimalarial Activity
- Recent studies have explored its use against Plasmodium falciparum, the causative agent of malaria. Compounds derived from this structure exhibited significant antimalarial activity against both chloroquine-sensitive and resistant strains, indicating potential for further development in malaria treatment .
The mechanism of action involves binding to specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by occupying the active site or modulating receptor function, leading to various biological effects including:
- Inhibition of cell proliferation.
- Modulation of immune responses.
- Alteration of metabolic pathways essential for cancer cell survival.
Comparative Analysis
To better understand the biological significance of this compound, it is useful to compare it with structurally similar compounds.
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Methyl-3-[(4-(pyridin-3-yl)pyrimidin-2-yl)amino]benzoic Acid | C17H14N4O2 | Contains a pyridine ring; used as an anticancer agent |
2-Amino-4-hydroxy-6-methylpyrimidine | C5H7N3O | Serves as an intermediate in synthesis |
5-Amino-1,3-dimethylpyrimidine | C7H10N4 | Exhibits different biological properties; used in various syntheses |
This table highlights the diversity within pyrimidine derivatives and underscores the unique structural features of this compound that may contribute to its distinct biological activities.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Anticancer Studies : A study evaluated the antiproliferative activity against human cancer cell lines (MCF-7, HepG2) and reported significant growth inhibition with IC50 values below 10 µM .
- Enzyme Inhibition : Research indicated that derivatives of this compound could inhibit dihydrofolate reductase with promising IC50 values, suggesting potential applications in cancer therapy .
- Antimalarial Screening : Compounds derived from this structure were tested against chloroquine-resistant strains of P. falciparum, showing IC50 values ranging from 5.26 to 106.76 µg/ml, indicating effective antimalarial properties .
Properties
IUPAC Name |
4-[(2-amino-6-methylpyrimidin-4-yl)amino]benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c1-7-6-10(16-12(13)14-7)15-9-4-2-8(3-5-9)11(17)18/h2-6H,1H3,(H,17,18)(H3,13,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACABARVIRZLTTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)NC2=CC=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701212277 | |
Record name | 4-[(2-Amino-6-methyl-4-pyrimidinyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701212277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
28 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49645177 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
91560-28-0 | |
Record name | 4-[(2-Amino-6-methyl-4-pyrimidinyl)amino]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91560-28-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(2-Amino-6-methyl-4-pyrimidinyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701212277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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